

# An In-depth Technical Guide on the Structure and Properties of Acetyltrialanine

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## Compound of Interest

Compound Name: **Acetyltrialanine**

Cat. No.: **B1664996**

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## Abstract

**Acetyltrialanine**, a tripeptide derivative of alanine, holds interest within the fields of biochemistry and pharmaceutical sciences due to its potential role as a building block in novel peptide-based therapeutics and biomaterials. Understanding its fundamental structure and physicochemical properties is paramount for its application in drug design, formulation development, and biochemical studies. This technical guide provides a comprehensive overview of the core structural features of **acetyltrialanine**, detailed experimental protocols for the determination of its key physicochemical properties, and a discussion of its potential biological significance. While specific experimental data for **acetyltrialanine** is limited in publicly available literature, this guide furnishes detailed, generalized methodologies and predicted values to support further research and development.

## Chemical Structure and Identification

**Acetyltrialanine** is a tripeptide composed of three L-alanine residues, with the N-terminus acetylated. This modification removes the primary amine's charge at physiological pH, altering the molecule's overall physicochemical characteristics compared to the unmodified tripeptide.

Table 1: Structural and Identification Data for **Acetyltrialanine**

Identifier	Value
IUPAC Name	(2S)-2-[((2S)-2-{[(2S)-2-(acetylamino)propanoyl]amino}propanoyl)amino]propanoic acid[1]
Chemical Formula	C <sub>11</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub>
Molecular Weight	289.29 g/mol
Canonical SMILES	CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C
InChI Key	DRYOODAJROGPQO-ACZMJKKPSA-N
CAS Number	19245-85-3[1]
Stereochemistry	All three alanine residues are in the L-configuration, designated as (S) in the IUPAC name.

## Physicochemical Properties

The physicochemical properties of a peptide are critical determinants of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimentally determined values for **acetyltrialanine** are not readily available, the following table presents predicted values and highlights the key parameters for its characterization.

Table 2: Physicochemical Properties of **Acetyltrialanine** (Predicted and General)

Property	Predicted/Expected Value	Significance in Drug Development
Melting Point (°C)	Not available (solid at room temperature)	Purity assessment and solid-state stability.
Boiling Point (°C)	Decomposes before boiling	Not applicable for this non-volatile compound.
Aqueous Solubility	Predicted to be sparingly soluble to soluble	Affects formulation, bioavailability, and administration routes.
pKa (acidic)	~3-4 (C-terminal carboxylic acid)	Influences charge state and solubility at different pH values.
pKa (basic)	N/A (N-terminus is acetylated)	The lack of a basic pKa distinguishes it from unmodified peptides.
logP (Octanol-Water Partition Coefficient)	Predicted to be low (hydrophilic)	Indicates the compound's lipophilicity and ability to cross cell membranes.

## Detailed Experimental Protocols

The following sections provide detailed, standardized methodologies for the experimental determination of the key physicochemical properties of **acetyltrialanine**. These protocols are based on established principles for peptide characterization.

### Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary melting point method is a widely used and accessible technique.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **acetyltrialanine** is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.

- Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.
- Heating: The sample is heated at a rate of 10-15°C per minute initially. Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.



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#### Workflow for Melting Point Determination

## Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.

#### Methodology:

- Sample Preparation: An excess amount of **acetyltrialanine** is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of dissolved **acetyltrialanine** is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.



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### Workflow for Aqueous Solubility Determination

## Determination of pKa

The acid dissociation constant (pKa) of the C-terminal carboxylic acid can be determined by potentiometric titration.

Methodology:

- Sample Preparation: A known concentration of **acetyltrialanine** (e.g., 10 mM) is dissolved in deionized water.
- Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
- Titration: The titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.



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### Workflow for pKa Determination

## Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable method for its determination.

### Methodology:

- Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning: A known amount of **acetyltrialanine** is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases and then left to stand for complete phase separation.
- Quantification: The concentration of **acetyltrialanine** in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV/MS).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.



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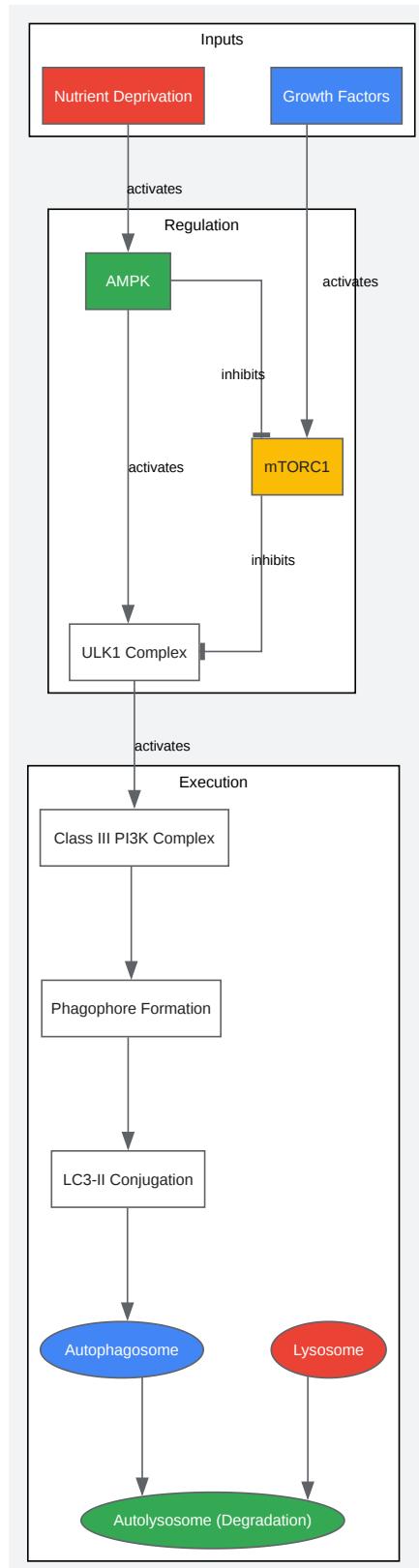
#### Workflow for logP Determination

## Biological Context and Signaling Pathways

While specific biological activities and signaling pathway involvement for **acetyltrialanine** are not well-documented, peptides containing oligoalanine sequences have been investigated for their ability to form helical structures and act as cell-penetrating peptides. The N-acetylation can enhance the metabolic stability of peptides by protecting them from aminopeptidase degradation.

As a representative illustration of a complex biological signaling network relevant to cellular metabolism and homeostasis, the Autophagy Signaling Pathway is presented below.

Autophagy is a fundamental catabolic process involving the degradation of cellular components via the lysosome, and it is intricately regulated by various signaling cascades.



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## Autophagy Signaling Pathway

# Conclusion

**Acetyltrialanine** presents a simple yet intriguing molecular scaffold for further investigation in the realms of medicinal chemistry and material science. This guide has provided a detailed overview of its structure and a comprehensive set of experimental protocols for the characterization of its fundamental physicochemical properties. While specific experimental data for this compound remains to be broadly published, the methodologies and predictive context provided herein offer a solid foundation for researchers to undertake its synthesis, characterization, and evaluation for various applications. Future studies elucidating its biological activities and potential interactions with cellular pathways will be crucial in unlocking its full therapeutic and technological potential.

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# References

- 1. Acetyltrialanine | 19245-85-3 [sigmaaldrich.com]
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